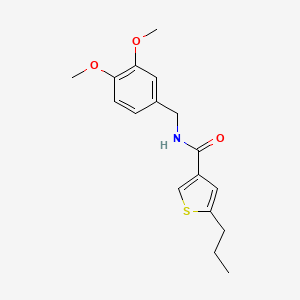
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide
Overview
Description
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide, also known as BZB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide involves the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the reduction of NF-κB activation. N-benzyl-4-(benzyloxy)-3-ethoxybenzamide also reduces the activation of nociceptive neurons in the spinal cord, which contributes to its analgesic properties. Furthermore, N-benzyl-4-(benzyloxy)-3-ethoxybenzamide induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide has been found to exhibit several biochemical and physiological effects. N-benzyl-4-(benzyloxy)-3-ethoxybenzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, which contributes to its anti-inflammatory properties. N-benzyl-4-(benzyloxy)-3-ethoxybenzamide also reduces the activation of nociceptive neurons in the spinal cord, which contributes to its analgesic properties. Furthermore, N-benzyl-4-(benzyloxy)-3-ethoxybenzamide induces apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is its potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties. Furthermore, N-benzyl-4-(benzyloxy)-3-ethoxybenzamide has been found to exhibit low toxicity, which makes it a promising candidate for further development. However, one of the limitations of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide is its complex synthesis method, which makes it difficult to obtain in large quantities. Furthermore, more research is needed to fully understand the mechanism of action and potential side effects of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide.
Future Directions
There are several future directions for the research on N-benzyl-4-(benzyloxy)-3-ethoxybenzamide. One potential direction is to investigate the potential applications of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to optimize the synthesis method of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide to make it more efficient and cost-effective. Furthermore, more research is needed to fully understand the mechanism of action of N-benzyl-4-(benzyloxy)-3-ethoxybenzamide and its potential side effects. Overall, the research on N-benzyl-4-(benzyloxy)-3-ethoxybenzamide has shown promising results and has the potential to lead to the development of new therapies for a range of diseases.
Scientific Research Applications
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have shown that N-benzyl-4-(benzyloxy)-3-ethoxybenzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor that plays a key role in inflammation. N-benzyl-4-(benzyloxy)-3-ethoxybenzamide has also been found to exhibit analgesic properties by reducing the activation of nociceptive neurons in the spinal cord. Furthermore, N-benzyl-4-(benzyloxy)-3-ethoxybenzamide has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-benzyl-3-ethoxy-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-2-26-22-15-20(23(25)24-16-18-9-5-3-6-10-18)13-14-21(22)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWNWZIFQRJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(benzyloxy)-3-ethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4749820.png)

![2-(4-pyridinyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4749836.png)



![1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4749860.png)

![N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4749868.png)


![2-(2-iodophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4749908.png)
![2-{[3-(2-furyl)acryloyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4749915.png)
![N-(3-acetylphenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4749919.png)